molecular formula C23H21N5O2S B2522722 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1170398-94-3

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide

Cat. No.: B2522722
CAS No.: 1170398-94-3
M. Wt: 431.51
InChI Key: BIESPAGTGKOSCK-UHFFFAOYSA-N
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Description

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C23H21N5O2S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds play a crucial role in medicinal chemistry due to their diverse biological activities. The presence of indole, thiophene, and pyrazole rings in the chemical structure suggests potential applications in the development of anticancer, antimicrobial, and anti-inflammatory agents. For instance, Knoevenagel condensation products, which include heterocyclic compounds like indole and thiophene, have shown remarkable anticancer activity in nanomolar to micromolar ranges by targeting various cancer-related proteins (Tokala, Bora, & Shankaraiah, 2022). Similarly, pyrazole derivatives have been recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects (Dar & Shamsuzzaman, 2015).

Targeting Enzymatic Pathways

Compounds featuring indole and thiophene components are known for their ability to interact with enzymes and biological pathways critical in disease processes. For example, inhibitors targeting the FASII enoyl-ACP reductase in the fatty acid biosynthesis pathway have been explored for their therapeutic potential in treating infections caused by M. tuberculosis, with various inhibitor scaffolds including indole derivatives being studied (Pan & Tonge, 2012). This suggests that compounds like N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide could be explored for similar biochemical pathways, potentially offering new avenues for the treatment of bacterial infections or other conditions where enzyme inhibition is beneficial.

Neurodegenerative Diseases and CNS Disorders

Given the involvement of indole derivatives in central nervous system (CNS) applications, there's potential for researching this compound in neurodegenerative diseases or as CNS acting drugs. Indoles, including derivatives of indole-3-carboxamide, have shown protective effects in chronic liver diseases and possibly in CNS disorders due to their modulation of enzymes and signaling pathways (Wang et al., 2016). This highlights the possibility of exploring the neuroprotective or neuroregenerative properties of the compound .

Mechanism of Action

Target of Action

The primary targets of this compound are likely a variety of enzymes and proteins. The presence of the carboxamide moiety in indole derivatives, such as this compound, allows it to form hydrogen bonds with these targets, often inhibiting their activity .

Mode of Action

The compound interacts with its targets primarily through the formation of hydrogen bonds. This interaction is facilitated by the carboxamide moiety present in the compound. This interaction often results in the inhibition of the target’s activity .

Biochemical Pathways

Indole derivatives have been found to interact with a variety of enzymes and proteins, potentially affecting multiple pathways .

Pharmacokinetics

The presence of the carboxamide moiety and the indole scaffold in the compound may influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action is likely the inhibition of the activity of its target enzymes and proteins. This can lead to a variety of molecular and cellular effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and inhibit their activity .

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c29-21(25-10-15-6-2-1-3-7-15)12-28-22(18-13-31-14-20(18)27-28)26-23(30)17-11-24-19-9-5-4-8-16(17)19/h1-9,11,24H,10,12-14H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIESPAGTGKOSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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